Ocfentanil hydrochloride
Overview
Description
Ocfentanil hydrochloride is a potent synthetic opioid structurally related to fentanyl. It was developed in the early 1990s as part of a series of potent naloxone-reversible opioids aimed at achieving better therapeutic indices in terms of cardiovascular effects and respiratory depression compared to fentanyl . Despite promising results in human clinical trials, this compound was never developed for medical use and later emerged as a designer drug around 2013 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ocfentanil hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
N-alkylation: The reaction of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.
Reductive amination: The intermediate is then subjected to reductive amination with 2-fluoroaniline to yield N-(2-fluorophenyl)-N-(1-phenethyl-4-piperidinyl)acetamide.
Methoxyacetylation: The final step involves the methoxyacetylation of the amide to produce ocfentanil.
Industrial Production Methods: the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while ensuring safety and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Ocfentanil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of ocfentanil, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Ocfentanil hydrochloride has several scientific research applications, including:
Mechanism of Action
Ocfentanil hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptors, resulting in effective pain relief at low doses .
Comparison with Similar Compounds
Methoxyacetylfentanyl: Another fentanyl analog with similar analgesic properties but different metabolic pathways.
Acetylfentanyl: A less potent analog compared to ocfentanil but still used in similar research applications.
Uniqueness: Ocfentanil hydrochloride is unique due to its high potency and specific structural modifications, such as the presence of a fluorine atom on the aromatic ring, which enhances its binding affinity to opioid receptors .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZMSSDQGOBJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037476 | |
Record name | Ocfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112964-97-3 | |
Record name | Ocfentanil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCFENTANIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T88FVW9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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